molecular formula C14H18FNO2 B2450602 N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide CAS No. 1797694-33-7

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide

Cat. No.: B2450602
CAS No.: 1797694-33-7
M. Wt: 251.301
InChI Key: BLJCMQLSTNRRQB-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide is a synthetic compound with a unique structure that includes a cyclopropane ring, a fluorophenyl group, and a methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzyl bromide with methoxypropylamine to form the intermediate N-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methoxypropyl chain can influence the compound’s solubility and bioavailability. The cyclopropane ring adds rigidity to the molecule, potentially affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: An analog with similar structural features but different pharmacological properties.

    Cyclopentanecarboxamide, N-(2-fluorophenyl): Another related compound with a different ring structure.

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, fluorophenyl group, and methoxypropyl chain

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(18-2,9-16-13(17)10-7-8-10)11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJCMQLSTNRRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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